molecular formula C10H18 B098862 4,5-Dimethylocta-2,6-diene CAS No. 18476-57-8

4,5-Dimethylocta-2,6-diene

Cat. No. B098862
CAS RN: 18476-57-8
M. Wt: 138.25 g/mol
InChI Key: JASAKDWEYSDIHI-UHFFFAOYSA-N
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Description

4,5-Dimethylocta-2,6-diene is a chemical compound with the molecular formula C10H18 . It has an average mass of 138.250 Da and a monoisotopic mass of 138.140854 Da .


Synthesis Analysis

The synthesis of 4,5-Dimethylocta-2,6-diene has been described in various studies. For instance, one study discusses the reaction of 2,6- and 3,7-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate–triphenylphosphine, which resulted in the formation of the thioacetates .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylocta-2,6-diene is available in various databases such as ChemSpider and NIST Chemistry WebBook . The structure can be viewed in 2D or 3D formats .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dimethylocta-2,6-diene can be inferred from its molecular structure. It has a molecular formula of C10H18 and an average mass of 138.250 Da .

Scientific Research Applications

Polymer Synthesis

4,5-Dimethylocta-2,6-diene, and its derivatives, play a significant role in polymer synthesis. For instance, it has been used as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM), which involves its reactivity in homo-, co-, and terpolymerizations (Dolatkhani, Cramail, & Deffieux, 1995). Moreover, metallocenic copolymers of ethylene and 5,7‐dimethylocta‐1,6‐diene have been studied for their structural characterization and mechanical behavior, emphasizing the relationship between their structure and mechanical properties (Cerrada et al., 2004).

Chemical Reactions and Properties

The chemical properties and reactions of 4,5-Dimethylocta-2,6-diene derivatives have been a subject of research. For example, manganese(III)-induced radical additions to 3,7-dimethylocta-1,6-diene have been examined, highlighting the specific reactions of this compound with organic radicals (Mcquillin & Wood, 1976). Additionally, the absolute configuration of ocimene monoterpenoids, including derivatives of 4,5-Dimethylocta-2,6-diene, has been determined through vibrational circular dichroism studies (Julio et al., 2017).

Industrial Applications

The industrial applications of this compound are diverse. It is used as a pre-catalyst for the copolymerization of ethylene with 5,7-dimethylocta-1,6-diene and with 3,7-dimethylocta-1,6-diene, showing its significance in the polymer industry (Santos et al., 2002). The reactions of amines and sulfur with olefins, involving 2,6-dimethylocta-2,6-diene, indicate its potential in creating specific chemical compounds (Glazebrook & Saville, 1955).

properties

IUPAC Name

4,5-dimethylocta-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-5-7-9(3)10(4)8-6-2/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASAKDWEYSDIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)C(C)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334075, DTXSID10871283
Record name 2,6-Octadiene, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethylocta-2,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18476-57-8
Record name 2,6-Octadiene, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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